2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide
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Description
2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide (2-MHDIH) is an organic compound used in scientific research and laboratory experiments. It is a derivative of the imidazole ring, which is a five-membered heterocyclic aromatic organic compound that is found in many biologically active molecules. 2-MHDIH is used in various biochemical and physiological experiments due to its unique properties.
Scientific Research Applications
Synthesis and Cytotoxicity
2-Methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-diones, a category that includes compounds structurally related to 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide, have been synthesized for potential use as anticancer drugs. One such compound exhibited significant cytotoxicity against human gastric adenocarcinoma cells, highlighting its potential in cancer treatment (Yoo, Suh, & Park, 1998).
Novel Synthesis Techniques
A novel and efficient synthesis method for creating substituted 2-aminoimidazoles has been developed, starting from 2-aminopyrimidines. This method may include compounds similar to this compound, indicating advancements in synthesis techniques for such compounds (Ermolat'ev & Van der Eycken, 2008).
Corrosion Inhibition
Imidazoline derivatives, which may include compounds related to this compound, have been studied as corrosion inhibitors for carbon steel in acidic environments. This highlights a potential application in industrial settings (Zhang et al., 2015).
Photochemical Behavior
The photochemical behavior of related 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been explored, leading to the formation of various chemical structures. This research could have implications for the understanding and application of this compound in photochemical processes (Pfoertner & Daly, 1987).
Antimicrobial Activity
Compounds including benzylidenehydrazinyl imidazoles, closely related to the chemical , have shown significant antimicrobial activity. This suggests potential applications of this compound in the development of new antimicrobial agents (Rekha et al., 2019).
Antitumor Potential
Several imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, structurally related to this compound, have been screened for antitumor activity, indicating a potential application in cancer therapy (Stevens et al., 1987).
properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.BrH/c1-8(5)4-6-2-3-7-4;/h2-3,5H2,1H3,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBKCBKQDLKTTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NCCN1)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519981 |
Source
|
Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55959-80-3 |
Source
|
Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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